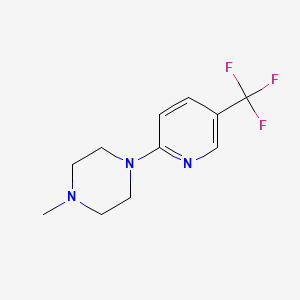

1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

説明

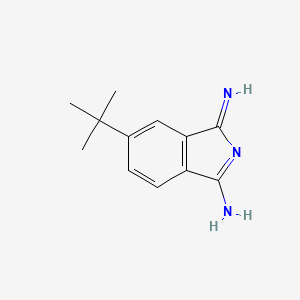

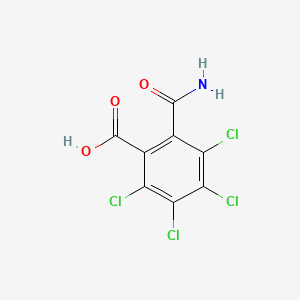

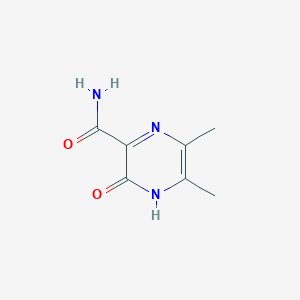

“1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine” is a chemical compound with the molecular formula C10H12F3N3 . It contains a trifluoromethylpyridine (TFMP) group, which is a key structural motif in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis of compounds like “1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine” often involves the use of trifluoromethylpyridine (TFMP) derivatives . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis

The molecular structure of “1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine” includes a trifluoromethyl group (three fluorine atoms), a pyridine moiety, and a piperazine ring . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis

The synthesis of “1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine” and similar compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis

“1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine” is a slightly yellow crystalline chunk . Its molecular weight is 231.222 . More specific physical and chemical properties such as melting point, boiling point, and density are not detailed in the available literature.科学的研究の応用

Synthesis and Medicinal Chemistry Applications

Piperazine derivatives are extensively utilized in the synthesis of compounds with potential therapeutic effects. For instance, the synthesis and docking studies of piperazine-1-yl-1H-indazole derivatives have shown their importance in medicinal chemistry due to their simple and efficient synthesis processes and the ability to characterize compounds by spectral analysis (V. Balaraju, S. Kalyani, E. Laxminarayana, 2019). These compounds' docking studies suggest their potential application in developing novel therapeutic agents.

Antineoplastic Applications

Piperazine derivatives play a critical role in developing antineoplastic agents. For example, 4-(4-Methyl-piperazin-1-ylmethyl)-N-[6-methyl-5-(4-pyridin-3-yl-pyrimidin-2-ylamino)-pyridin-3-yl]-3-trifluoromethyl-benzamide, an antineoplastic tyrosine kinase inhibitor, is under clinical trials for treating chronic myelogenous leukemia. This compound and its metabolites' identification in patients illustrate the metabolism pathways and potential therapeutic applications of piperazine derivatives in cancer treatment (Aishen Gong, Xiaoyan Chen, P. Deng, D. Zhong, 2010).

Neuropharmacological Applications

Piperazine cores are fundamental in designing neuropharmacological agents. Studies have demonstrated the design and synthesis of novel insecticides based on serotonergic ligands incorporating piperazine, illustrating the compound's utility in developing agents targeting specific neural pathways (M. Cai, Zhong Li, Feng Fan, Qingchun Huang, X. Shao, G. Song, 2010). This highlights the versatility of piperazine derivatives in creating targeted therapies for neurological conditions.

Antimicrobial and Anticancer Research

Piperazine derivatives have shown promising results in antimicrobial and anticancer research, providing a basis for developing new therapeutic agents. The synthesis of s-Triazine-Based Thiazolidinones incorporating piperazine moieties and their evaluation against various bacterial strains and fungi indicate these compounds' potential as antimicrobial agents (Divyesh Patel, Rahul V. Patel, P. Kumari, N. Patel, 2012). Additionally, piperazine derivatives have been explored for their anticonvulsant activities, suggesting their application in treating neurological disorders (Sabina Rybka, J. Obniska, P. Żmudzki, P. Koczurkiewicz, K. Wójcik-Pszczoła, E. Pękala, Adrian Bryła, A. Rapacz, 2017).

将来の方向性

作用機序

Target of Action

A structurally similar compound, 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-n-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ml267), has been reported to inhibit bacterial phosphopantetheinyl transferases (pptases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

Based on the action of the similar compound ml267, it can be hypothesized that this compound may interact with its target enzyme to inhibit its function . This inhibition could lead to the attenuation of secondary metabolism and thwart bacterial growth .

Biochemical Pathways

The inhibition of pptases by similar compounds suggests that this compound may affect the post-translational modification processes essential to bacterial cell viability and virulence .

Pharmacokinetics

The in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetic profiles of the similar compound ml267 have been highlighted .

Result of Action

The similar compound ml267 has been found to attenuate the production of an sfp-pptase-dependent metabolite when applied to bacillus subtilis at sublethal doses . It also revealed antibacterial activity against methicillin-resistant Staphylococcus aureus .

特性

IUPAC Name |

1-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3/c1-16-4-6-17(7-5-16)10-3-2-9(8-15-10)11(12,13)14/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIFDXWRPSEUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356702 | |

| Record name | 1-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine | |

CAS RN |

192564-53-7 | |

| Record name | 1-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B1607101.png)